![molecular formula C15H11F3N4O2 B2449679 N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415603-70-0](/img/structure/B2449679.png)
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide is a synthetic compound used in scientific research. It belongs to the class of imidazo[1,2-b]pyridazines and is commonly referred to as TAK-659. This compound has gained significant attention due to its potential therapeutic applications in various diseases, such as cancer and autoimmune disorders.
Mecanismo De Acción
TAK-659 acts as a reversible inhibitor of BTK, which prevents the activation of downstream signaling pathways. This inhibition leads to the suppression of B-cell proliferation and differentiation, resulting in the suppression of cancer cells and autoimmune responses.
Biochemical and Physiological Effects:
TAK-659 has been found to have significant effects on the immune system. It can reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of autoimmune responses. Additionally, it can induce apoptosis in cancer cells and inhibit their growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its high potency, selectivity, and specificity for BTK inhibition. It has also been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, the limitations of using TAK-659 include its potential toxicity and off-target effects, which need to be carefully monitored.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential area of focus is the optimization of the compound's pharmacokinetic properties to improve its efficacy and safety. Additionally, further studies are needed to investigate the potential therapeutic applications of TAK-659 in various diseases, such as lymphoma, leukemia, and autoimmune disorders. Finally, the development of combination therapies involving TAK-659 and other targeted therapies could lead to improved treatment outcomes for patients.
Métodos De Síntesis
The synthesis of TAK-659 involves the condensation of 2-amino-5-methoxybenzoic acid with 2,4-dichloro-5-trifluoromethylpyridazine, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final step involves the reaction of the intermediate with 2,2,2-trifluoro-N-methyl-N-(2-pyridinyl)acetamide.
Aplicaciones Científicas De Investigación
TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various diseases. It has been found to inhibit the activity of BTK (Bruton's tyrosine kinase), a protein involved in B-cell receptor signaling, which plays a crucial role in the development of various cancers and autoimmune disorders.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O2/c1-24-12-4-2-9(15(16,17)18)8-11(12)20-14(23)10-3-5-13-19-6-7-22(13)21-10/h2-8H,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFRBKOFZSDCHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.